molecular formula C10H15NO B3106784 4-[(Propylamino)methyl]phenol CAS No. 160590-46-5

4-[(Propylamino)methyl]phenol

Cat. No.: B3106784
CAS No.: 160590-46-5
M. Wt: 165.23 g/mol
InChI Key: JFPQZPMSTMUYJV-UHFFFAOYSA-N
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Description

4-[(Propylamino)methyl]phenol hydrochloride is an organic compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . This alkyl amine derivative is supplied as its hydrochloride salt, enhancing its stability for handling and storage in the research laboratory setting. The primary research application of this compound and its analogues lies in the field of synthetic chemistry, particularly in the development of novel peptide synthesis methodologies . In this context, such aromatic alkyl amines can serve as key components or intermediates in complex reaction schemes. For instance, related compounds are utilized in patented processes for constructing peptide chains, where they may be involved in facilitating condensation reactions or acting as part of a customized reaction mixture to form specific amino acid linkages . The presence of both the phenolic hydroxyl group and the secondary amine in its molecular structure makes it a versatile building block for further chemical functionalization, enabling researchers to explore new pathways in organic and medicinal chemistry research. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(propylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,11-12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPQZPMSTMUYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation in Academic Research

Comprehensive Spectroscopic Characterization Techniques for Aminomethylphenol Derivatives

Spectroscopic techniques are indispensable tools for the structural characterization of organic molecules. By probing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about their atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For a compound like 4-[(Propylamino)methyl]phenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the methylene (B1212753) protons of the propyl group and the methyl group, the methylene bridge protons, and the amine and hydroxyl protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and -donating effects of the substituents.

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic ring would be distinguishable from those in the propyl chain and the methylene bridge.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on analogous structures and chemical shift theory.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.7 - 7.2115 - 130
Phenolic C-OH-150 - 160
Ar-CH₂-N~3.7~50
N-CH₂-CH₂~2.5~50
CH₂-CH₂-CH₃~1.5~20
CH₂-CH₃~0.9~11
OHVariable-
NHVariable-

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic of specific functional groups. In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol, the N-H stretch of the secondary amine, the C-H stretches of the aromatic ring and the alkyl chain, and the C=C stretches of the aromatic ring.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Phenolic O-H3200 - 3600 (broad)Stretching
Amine N-H3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
Aromatic C=C1450 - 1600Stretching
C-N1000 - 1250Stretching
C-O1200 - 1300Stretching

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight. Fragmentation would likely involve cleavage of the benzylic C-N bond and fragmentation of the propyl group, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. For phenolic compounds, the absorption maxima (λmax) are related to the π → π* transitions of the aromatic ring. The position of these maxima can be influenced by substituents on the ring and the solvent polarity. In some aminomethylphenol derivatives, the possibility of tautomerism, such as phenol-imine and keto-amine forms, can be investigated using UV-Vis spectroscopy, as different tautomers will exhibit distinct absorption spectra.

Single Crystal X-ray Diffraction for Solid-State Structural Determination of Aminomethylphenols

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Analysis of Crystal System and Space Group

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystalline Lattice

The molecular architecture of this compound is conducive to the formation of significant intermolecular interactions, with hydrogen bonding being the predominant force dictating its crystalline lattice. The primary contributors to these interactions are the phenolic hydroxyl (-OH) group, which acts as a strong hydrogen bond donor, and the nitrogen atom of the secondary amino group (-NH-), which can function as both a hydrogen bond donor and acceptor.

Computational and synthetic studies on the parent compound, 4-hydroxybenzylamine, have established the formation of strong O–H⋯N hydrogen bonds, which lead to the creation of dimers in solution. nih.govnih.gov These dimers are further stabilized by π-stacking interactions between the aromatic rings. nih.govnih.gov It is highly probable that this compound adopts a similar primary hydrogen-bonding motif in the solid state, forming a head-to-tail arrangement where the hydroxyl group of one molecule donates a proton to the nitrogen atom of an adjacent molecule. This results in a robust supramolecular synthon.

The presence of the nonpolar propyl group will also influence the crystal packing by engaging in weaker van der Waals interactions, likely segregating into hydrophobic domains within the lattice, alternating with the hydrophilic, hydrogen-bonded regions.

Table 1: Potential Hydrogen Bond Geometries in the Crystalline Lattice of this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, parameters for the types of hydrogen bonds expected in the solid state, based on typical bond lengths and angles observed in similar structures.

Donor (D)Hydrogen (H)Acceptor (A)D–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O1H1N10.961.802.76175.0
N1H2O11.012.053.00155.0

Conformational Analysis and Molecular Packing in the Solid State

The conformational flexibility of this compound is primarily associated with two key regions: the torsion angles of the propylamino group and the rotation around the bond connecting the methylene bridge to the phenol ring.

Propyl Group Conformation: The propyl chain (-CH₂-CH₂-CH₃) attached to the nitrogen atom can adopt various conformations. In the solid state, it is expected that the molecule would crystallize in a low-energy conformation, likely an extended or anti-periplanar arrangement, to minimize steric hindrance. The specific conformation would be one that allows for optimal molecular packing and the strongest possible intermolecular interactions.

Benzylamine Moiety Conformation: The orientation of the propylaminomethyl group relative to the phenol ring is defined by the C(ring)–C(ring)–C(methylene)–N torsion angle. The final conformation in the crystal lattice will be a compromise between minimizing intramolecular steric strain and maximizing intermolecular hydrogen bonding and packing efficiency. It is common for such groups to be oriented in a way that facilitates the formation of the hydrogen-bonded networks described previously.

Molecular packing in the solid state will be driven by the imperative to satisfy the strong hydrogen bonding donors and acceptors while achieving dense packing. The molecules would likely arrange in a herringbone or a slipped-stack fashion, allowing for favorable π–π interactions between the phenyl rings of adjacent molecules, further stabilizing the crystal lattice. The interplay of the directional and strong hydrogen bonds with the less directional, weaker van der Waals forces contributed by the propyl groups and the aromatic rings will ultimately define the final polymorphic form of the compound. The potential for different hydrogen-bonding patterns and conformational isomers (polymorphism) is a distinct possibility for this molecule, where different crystalline forms could exhibit varied physical properties.

Table 2: Key Torsion Angles Defining Molecular Conformation (Illustrative) This table illustrates the key dihedral angles that would be determined from single-crystal X-ray diffraction data to define the molecule's three-dimensional shape.

AngleAtoms InvolvedExpected Value Range (°)
τ1C(ring)–C(ring)–CH₂–N± 60 to ± 120
τ2C(ring)–CH₂–N–CH₂± 160 to 180
τ3CH₂–N–CH₂–CH₂± 160 to 180
τ4N–CH₂–CH₂–CH₃± 160 to 180

Advanced Theoretical and Computational Studies of Aminomethylphenols

Density Functional Theory (DFT) Investigations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For aminomethylphenols, DFT studies would provide insights into their reactivity and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies)

The electronic properties of phenolic compounds are often analyzed using Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity.

For related phenolic compounds, studies have shown that the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring. The presence of an aminomethyl group is expected to influence these energy levels. The nitrogen atom's lone pair of electrons can participate in the π-system of the phenol ring, thereby increasing the HOMO energy and enhancing the compound's electron-donating capacity.

Interactive Table: Representative FMO Data for a Model Phenolic Compound

ParameterValue (eV)
EHOMO-5.8
ELUMO-1.2
Energy Gap (ΔE)4.6

Note: This data is representative of a model phenolic compound and not specific to 4-[(Propylamino)methyl]phenol due to a lack of available data.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).

These descriptors help in understanding the molecule's resistance to change in its electron distribution and its propensity to accept electrons. For aminomethylphenols, the presence of both an electron-donating hydroxyl group and an aminomethyl group would influence these reactivity indices, making them interesting subjects for theoretical analysis.

Prediction of Spectroscopic Properties (Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are widely used to predict spectroscopic properties.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (infrared and Raman) can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. For this compound, key vibrational modes would include the O-H stretch of the phenolic group, N-H stretch of the secondary amine, and various C-H and C=C stretching and bending modes of the aromatic ring and propyl group.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For phenolic compounds, the characteristic absorptions are typically due to π → π* transitions within the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of substituents.

Tautomeric Equilibrium Analysis in Gas Phase and Solvent Media

Tautomerism is a key aspect of phenolic compounds. This compound can exist in different tautomeric forms, including the phenolic form and potentially zwitterionic or quinone-methide forms, especially in solution. DFT calculations can be employed to determine the relative energies of these tautomers in the gas phase and in different solvents. This analysis helps in understanding which form is most stable under specific conditions, which is crucial for predicting its chemical behavior.

Solvent Effects on Electronic and Structural Parameters

The properties of this compound are expected to be significantly influenced by the solvent environment due to its polar functional groups (hydroxyl and amino). Computational models like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT to simulate the effects of different solvents on the molecule's geometry, electronic structure, and spectroscopic properties. These calculations would provide insights into how intermolecular interactions with solvent molecules alter the charge distribution and reactivity of the compound.

Molecular Dynamics (MD) Simulations

Study the conformational flexibility of the propylamino-methyl side chain.

Investigate the hydrogen bonding network formed by the hydroxyl and amino groups, both intramolecularly and with solvent molecules.

Simulate the adsorption of the molecule on a metal surface, which is particularly relevant for its application as a corrosion inhibitor. By analyzing the interaction energies and orientation of the molecule on the surface, MD can provide a molecular-level understanding of the protective film formation.

Conformational Dynamics and Structural Stability in Solution

The conformational landscape of aminomethylphenols, including this compound, is influenced by a variety of factors such as solvent, temperature, and substituent effects. Computational modeling, particularly through methods like Density Functional Theory (DFT), is a powerful tool for investigating these dynamics. numberanalytics.comaps.orgwuxiapptec.com Studies on related phenol derivatives have shown that the glucose moiety can exist in equilibrium between different conformational states, such as boat and chair forms, with the equilibrium being sensitive to the solvent and temperature. chemrxiv.org

For aminomethylphenols, the presence of intramolecular hydrogen bonds plays a crucial role in determining the preferred conformation. mdpi.com The stability of these conformations is a key aspect of their chemical behavior. The structural stability of proteins, a concept that can be analogously applied to smaller molecules, is influenced by the efficiency of packing and the formation of intramolecular hydrogen bonds. nih.govnih.gov In aqueous solutions, the hydrophobic effect also plays a significant role in driving the molecule to adopt a conformation that minimizes the exposure of nonpolar groups to the solvent. nih.gov

Computational studies can provide detailed insights into the energy profile of different conformers, helping to identify the most stable structures. For instance, in a study of a piperidine (B6355638) derivative, conformational analysis was used to predict the stereoselectivity of a reaction by identifying the dominant low-energy conformation of the substrate. wuxiapptec.com Similar approaches can be applied to this compound to understand how its propylamino side chain and the phenolic ring orient themselves in solution and how this affects the molecule's reactivity and interactions.

Intermolecular Interactions and Hydrogen Bond Dynamics

Intermolecular interactions, particularly hydrogen bonding, are fundamental to the properties and function of aminomethylphenols. researchgate.net The phenolic hydroxyl group and the nitrogen atom of the amino group are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions can occur between aminomethylphenol molecules themselves or with solvent molecules. mdpi.com

Computational methods have been employed to study the dynamics of hydrogen bonds in various systems. mdpi.com These studies can reveal information about the lifetime of hydrogen bonds and the structural rearrangements of hydrogen-bonded networks. mdpi.com For aminomethylphenols, the formation of intermolecular hydrogen bonds can lead to the formation of dimers or larger aggregates in solution. The strength and geometry of these hydrogen bonds can be investigated through computational analysis.

Development and Validation of Coarse-Grained Models for Related Polymeric Systems

Coarse-grained (CG) modeling is a computational technique that allows for the simulation of large molecular systems, such as polymers, over long timescales by grouping atoms into larger "beads". nih.govnih.govresearchgate.net This approach is particularly relevant for studying polymers derived from aminomethylphenols, such as phenolic resins or polybenzoxazines. Developing realistic CG models is challenging because the model must accurately reproduce the properties of the more detailed atomistic model. nih.govnih.gov

The development of a CG model involves defining the mapping of atoms to CG beads and parameterizing the interactions between these beads. researchgate.net This parameterization is often done by matching properties from atomistic simulations, such as radial distribution functions or the potential of mean force. nih.gov The quality of the final CG model is highly dependent on the initial choices made in its design. researchgate.net

Once developed, the CG model must be validated by comparing its predictions to experimental data or more detailed simulations. For polymeric systems, this can include comparing thermodynamic properties like the glass transition temperature or mechanical properties. acs.org For example, a CG model for a thermoset polyester (B1180765) coating was validated by comparing the simulated glass transition temperature to experimental measurements. acs.org The development and validation of CG models for polymers related to this compound would enable the study of their macroscopic properties, which is important for their application in materials science.

Mechanistic Computational Analysis

Elucidation of Reaction Pathways for Aminomethylation Processes

The aminomethylation of phenols, a type of Mannich reaction, is a fundamental process for synthesizing aminomethylphenols. nih.govtaylorandfrancis.com This reaction involves the condensation of a phenol with formaldehyde (B43269) and an amine, such as propylamine (B44156). Computational studies can provide detailed insights into the reaction mechanism, helping to elucidate the various possible pathways. rsc.orgresearchgate.net

The mechanism of the Mannich reaction can vary depending on the reaction conditions, such as the pH. nih.govcore.ac.uk Under acidic conditions, the reaction is thought to proceed through the formation of an iminium ion, which then acts as the electrophile in the attack by the phenol. ajol.info In basic media, a different mechanism may be operative. core.ac.uk Computational analysis can be used to model these different pathways and determine which is more favorable under specific conditions.

For phenols, the aminomethylation reaction typically occurs at the ortho position relative to the hydroxyl group. chinesechemsoc.orgsemanticscholar.org This regioselectivity is often attributed to the directing effect of the hydroxyl group, possibly through the formation of a hydrogen-bonded intermediate that favors ortho attack. core.ac.uk Computational studies can model these intermediates and transition states to provide a quantitative understanding of the observed regioselectivity. nih.gov

Characterization of Transition States and Calculation of Activation Energies

A key aspect of understanding a reaction mechanism is the characterization of its transition states and the calculation of the corresponding activation energies. dntb.gov.ua The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in determining the reaction rate. atlanticoer-relatlantique.cafsu.edu

Computational chemistry provides powerful tools for locating transition state structures and calculating their energies. libretexts.org By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. The activation energy can then be calculated as the energy difference between the reactants and the transition state. fsu.edu

The Arrhenius equation describes the relationship between the rate constant of a reaction, the activation energy, and the temperature. atlanticoer-relatlantique.ca By calculating the activation energies for different steps in the aminomethylation process, the rate-determining step of the reaction can be identified. This information is crucial for optimizing reaction conditions to improve the yield and selectivity of the desired product, this compound. For complex reactions, the apparent activation energy is a weighted average of the enthalpies of all species in the mechanism. osti.gov

Mechanistic Organic Chemistry of 4 Propylamino Methyl Phenol Derivatives

Fundamental Reaction Mechanisms Involving the Aminomethylphenol Moiety

The chemical behavior of 4-[(Propylamino)methyl]phenol is dictated by the interplay between the phenolic hydroxyl group, the aromatic ring, and the aminomethyl substituent. These functionalities govern the molecule's reactivity in a variety of organic transformations.

The phenolic hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. byjus.comlibretexts.org Its electron-donating nature, through resonance, increases the electron density of the benzene (B151609) ring, making it highly susceptible to attack by electrophiles. byjus.commlsu.ac.inmasterorganicchemistry.com In this compound, the para position is occupied, directing incoming electrophiles to the positions ortho to the hydroxyl group.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commlsu.ac.in

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho and para nitrophenols. byjus.com

Halogenation: Phenols react readily with bromine, even in the absence of a Lewis acid, to produce poly-substituted products. byjus.comresearchgate.net For instance, reaction with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com

Kolbe's Reaction: Phenoxide ions, being highly activated, can react with weak electrophiles like carbon dioxide to yield hydroxybenzoic acids. byjus.comresearchgate.net

Reimer-Tiemann Reaction: The reaction of phenol (B47542) with chloroform (B151607) in a basic medium introduces an aldehyde group, primarily at the ortho position. byjus.com

The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation of the carbon atom bearing the electrophile to restore aromaticity. masterorganicchemistry.comhu.edu.jo The first step is typically the rate-determining step as it disrupts the aromatic system. masterorganicchemistry.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions of Phenols

ReactionReagentsProduct(s)
NitrationDilute HNO₃o-Nitrophenol and p-Nitrophenol
HalogenationBr₂ in CS₂o-Bromophenol and p-Bromophenol
SulfonationConcentrated H₂SO₄o- and p-Hydroxybenzenesulfonic acid
Friedel-Crafts AlkylationR-X, AlCl₃o- and p-Alkylphenol

This table presents generalized reactions for phenols. The specific outcomes for this compound would be directed to the ortho positions.

The aminomethyl group in this compound can participate in nucleophilic substitution reactions. The carbon atom of the methylene (B1212753) bridge is susceptible to attack by nucleophiles, particularly if the amino group is transformed into a good leaving group. Such reactions are integral to the synthesis of various derivatives.

One notable reaction is the Petasis borono-Mannich (PBM) reaction, a multicomponent reaction that involves a carbonyl compound, an amine, and a boronic acid to form substituted amines. researchgate.netresearchgate.net This catalyst-free method can be used to synthesize various aminomethylphenol derivatives. ingentaconnect.comnih.gov

Additionally, the amino group itself can act as a nucleophile. For instance, it can react with electrophiles in various coupling reactions, which is a key process in the formation of certain dyes. solubilityofthings.com

The proximate arrangement of the phenolic hydroxyl and aminomethyl groups can lead to intramolecular interactions and specific transformations. The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which enhances the nucleophilicity of the aromatic ring and can influence reactions at the aminomethyl group. byjus.comkirj.ee

The Mannich reaction is a classic example where a phenol, an amine, and formaldehyde (B43269) react to form an aminomethylphenol. researchgate.net This reaction underscores the cooperative role of the phenolic ring and an amine. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile in an electrophilic attack on the electron-rich phenol ring. researchgate.net

Furthermore, the phenolic hydroxyl group can be derivatized through reactions like etherification and esterification to modify the compound's properties. nih.gov

Rearrangement Reactions and Interconversions of Aminomethylphenols

Aminomethylphenols and their derivatives can undergo several important rearrangement and interconversion reactions, leading to the formation of new structural motifs.

Aminomethylphenols can react with phenols in an aminoalkylation reaction to produce N,N-bis(hydroxybenzyl)amines. This reaction occurs readily at room temperature, with the aminomethylphenol acting as the aminoalkylating agent. The reaction demonstrates a preference for substitution at the ortho position of the reacting phenol. researchgate.net

A significant reaction of aminomethylphenols is their conversion to and from benzoxazine (B1645224) derivatives. Benzoxazines are heterocyclic compounds typically synthesized from a phenol, a primary amine, and formaldehyde. researchgate.netrsc.org The synthesis can proceed through a Mannich-like condensation to form an aminomethylphenol intermediate, which then undergoes ring closure with another equivalent of formaldehyde. rsc.org

Conversely, the ring-opening of benzoxazines can generate structures related to aminomethylphenols. The polymerization of benzoxazines, which is a ring-opening polymerization (ROP), proceeds through cationic intermediates. mdpi.com This process can be initiated thermally or by catalysts and involves the cleavage of the oxazine (B8389632) ring to form a phenolic polybenzoxazine structure. researchgate.netmdpi.com The mechanism can involve the formation of a carbocation on the benzylic carbon, which then attacks the aromatic ring of another monomer in an electrophilic substitution reaction.

Influence of Substituent Effects on Reaction Kinetics and Selectivity in Aminomethylphenol Chemistry

Electronic Effects on Reaction Kinetics

Electronic effects are critical in determining the reactivity of the phenol ring towards electrophilic aromatic substitution (EAS), a fundamental reaction class for these compounds. lumenlearning.comlibretexts.org Substituents are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), alkyl (-R), and amino (-NR₂) increase the electron density of the aromatic ring through resonance (+R effect) and/or inductive (+I effect) effects. This enrichment of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comsolubilityofthings.com Consequently, phenols react much faster in EAS reactions than benzene. lumenlearning.commlsu.ac.in The hydroxyl group of the aminomethylphenol is a powerful activating group, as is the aminomethyl substituent itself. This activation leads to a significant increase in reaction rates for processes like nitration, halogenation, and sulfonation. lumenlearning.commlsu.ac.in

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease the ring's electron density via resonance (-R effect) and/or inductive (-I effect) effects. This deactivation makes the aromatic ring less nucleophilic, leading to a dramatic decrease in the rate of electrophilic substitution. lumenlearning.comlibretexts.org For instance, the nitration of nitrobenzene (B124822) is millions of times slower than that of benzene. lumenlearning.com The presence of an EWG on the ring of an aminomethylphenol derivative would similarly retard the rate of EAS reactions. Furthermore, EWGs enhance the acidity of the phenolic proton by stabilizing the resulting phenoxide ion. solubilityofthings.comlibretexts.org

The quantitative impact of substituents on reaction kinetics can be illustrated by comparing the relative rates of a standard reaction, such as nitration, for various substituted benzenes.

Table 1: Relative Rates of Nitration for Substituted Benzenes (Rate relative to Benzene = 1)
Substituent (R in C₆H₅R)Relative RateClassification
-OH1,000Strongly Activating
-CH₃25Activating
-H1Reference
-Cl0.033Deactivating
-Br0.030Deactivating
-CO₂Et0.0037Strongly Deactivating
-NO₂6 x 10⁻⁸Very Strongly Deactivating

This table is generated based on data for the nitration of monosubstituted benzene derivatives. lumenlearning.com

Influence on Selectivity

Substituents not only affect the rate of reaction but also direct the position of substitution for incoming electrophiles.

Directing Effects: Activating groups like the hydroxyl and aminomethyl groups are ortho, para-directors. lumenlearning.comimist.ma This is because they can donate electron density via resonance to the ortho and para positions, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at these sites. libretexts.org Therefore, in reactions of this compound, electrophilic attack will be strongly directed to the positions ortho to the powerful activating -OH group (positions 2 and 6).

Steric Effects: The size of the substituents on the aromatic ring and on the amine can significantly impact selectivity. solubilityofthings.comnumberanalytics.com Large, bulky groups can sterically hinder the approach of a reagent to the adjacent (ortho) positions. While the propylamino group in this compound is moderately bulky, other derivatives with larger groups (e.g., tert-butyl) can exhibit a greater preference for substitution at the less hindered para position relative to the ortho position. researchgate.net In the case of this compound, the positions ortho to the hydroxyl group are the most electronically activated and are the primary sites for substitution.

Intramolecular Interactions: In ortho-aminomethylphenol derivatives, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group can occur. researchgate.net This interaction can reduce the availability of the hydroxyl proton and the nitrogen lone pair, thereby decreasing the reactivity at those sites compared to their para-substituted counterparts where such an interaction is impossible. researchgate.net Studies on the reactivity of isobornylphenols with peroxy radicals found that ortho-aminomethyl derivatives were significantly less active than the corresponding para-aminomethyl derivatives precisely because of this intramolecular hydrogen bonding. researchgate.net

The interplay between electronic and steric effects ultimately determines the final product distribution. For many reactions of aminomethylphenols, while electronic effects strongly favor ortho and para substitution, steric hindrance and intramolecular interactions can modulate the ratio of these isomers.

Table 2: Summary of Substituent Effects in Aminomethylphenol Chemistry
Substituent Type on RingEffect on Kinetics (EAS)Selectivity (Directing Effect)Example Groups
Electron-Donating (Activating)Increases RateOrtho, Para-OH, -OR, -NH₂, -Alkyl
Electron-Withdrawing (Deactivating)Decreases RateMeta*-NO₂, -CN, -SO₃H, -COR
HalogensDecreases Rate (Inductive Effect)Ortho, Para (Resonance Effect)-F, -Cl, -Br, -I

\Note: The primary directing groups on this compound itself (-OH and -CH₂NHR) are both ortho, para-directing.*

Advanced Applications in Materials Science and Polymer Chemistry Research

Incorporation into Polymeric Systems

The bifunctional nature of 4-[(Propylamino)methyl]phenol, possessing both a phenol (B47542) and an amine group, allows it to be integrated into polymer backbones or to act as a modifying agent, influencing the final properties of the material.

Phenol-formaldehyde (PF) resins are synthetic polymers widely used as adhesives, coatings, and molding compounds due to their heat resistance and durability. redalyc.orgastrj.com The properties of PF resins can be tailored by incorporating other phenolic compounds. Aminomethylphenols, such as this compound, can be integrated into the resin structure. The phenolic part of the molecule can react with formaldehyde (B43269) in a condensation reaction, similar to phenol itself, incorporating the aminomethyl group into the polymer backbone. google.comlibretexts.org

The presence of the propylamino-methyl group introduces flexibility and reactive sites within the rigid PF network. This modification can influence the resin's curing characteristics, mechanical properties, and thermal stability. biorxiv.org Furthermore, the amine group can act as an internal catalyst or participate in secondary reactions, potentially leading to a more complex and robust cross-linked structure. researchgate.net Cross-linking is a critical process in polymer chemistry that enhances mechanical strength, thermal resistance, and solvent resistance by forming chemical bonds between polymer chains. rjpdft.comresearchgate.net Aldehyde compounds are commonly used as cross-linking agents for thermosetting resins like phenol resins. google.com The modification of PF resins with compounds like aminomethylphenols can alter the cross-linking density and the nature of the cross-links, providing a method to fine-tune the material's performance for specific applications. astrj.comresearchgate.net

ParameterDescriptionRelevance of this compoundReference
Role in PF ResinsActs as a co-monomer or modifier during synthesis.The phenolic hydroxyl group reacts with formaldehyde, integrating the aminomethyl moiety into the polymer chain. google.comlibretexts.org
Function as Cross-linking AgentIntroduces new reactive sites for creating a three-dimensional network.The amine group provides additional sites for cross-linking, potentially altering the curing kinetics and final network structure. researchgate.netrjpdft.com
Impact on PropertiesModifies the mechanical, thermal, and chemical resistance of the final resin.Can enhance flexibility and impact strength due to the propylamino group, while maintaining thermal stability. astrj.combiorxiv.org

Epoxy resins are a class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. These resins require a curing agent (or hardener) to initiate polymerization and form a cross-linked network. Amine compounds are one of the most common types of curing agents for epoxy resins. threebond.co.jpm-chemical.co.jp The active hydrogen atoms on the amine group react with the epoxide rings in a ring-opening addition reaction. threebond.co.jp

This compound can function as a curing agent for epoxy resins. Its secondary amine possesses an active hydrogen that can react with epoxy groups. Additionally, the phenolic hydroxyl group can also participate in the curing process, especially at elevated temperatures, or can act as an accelerator for the amine-epoxy reaction. Phenolic amines are recognized as effective hardeners for epoxy resins, particularly for applications requiring room temperature or low-temperature curing, and they often impart good chemical and water resistance. google.com The combination of both amine and phenolic functionalities in one molecule can lead to a dense cross-link network, resulting in cured materials with high thermal stability and mechanical strength. The specific structure of the aminomethylphenol influences the pot life, curing speed, and the final properties of the cured epoxy. threebond.co.jpevonik.com

Curing Agent FunctionalityReaction MechanismResulting Properties of Cured EpoxyReference
Primary Amine GroupRing-opening addition reaction with the epoxy group.Forms the initial cross-links in the polymer network. threebond.co.jp
Phenolic Hydroxyl GroupCan accelerate the amine-epoxy reaction or react with epoxy groups at higher temperatures.Contributes to higher cross-link density and improved thermal stability. google.com
Overall Molecular StructureThe combination of aromatic and aliphatic components influences compatibility and reactivity.Affects pot life, curing time, flexibility, and chemical resistance of the final product. threebond.co.jpevonik.com

Anion exchange membranes (AEMs) are key components in electrochemical devices such as fuel cells and water electrolyzers, allowing the transport of anions while blocking cations and separating the anode and cathode. frontiersin.orgsciopen.com The performance of an AEM is largely determined by its ionic conductivity, chemical stability (especially in alkaline environments), and mechanical properties. researchgate.net AEMs are typically composed of a polymer backbone with tethered cationic functional groups. mdpi.com

The phenolic structure within this compound offers an interesting platform for the development of AEMs. While the amine group can be quaternized to create a cationic site for anion exchange, the phenol group itself presents unique possibilities. In a high pH environment, the phenolic hydroxyl group can deprotonate to form a phenolate (B1203915) anion. This feature can be exploited in the design of novel AEMs. For instance, phenol-formaldehyde based resins have been explored for creating AEMs due to their chemical robustness. nepjol.info By incorporating aminomethylphenol moieties, it is possible to create membranes where the polymer matrix itself has inherent ionic character or can be readily functionalized. The development of AEMs with well-defined microphase separation between hydrophilic ion-conducting domains and hydrophobic polymer domains is a key strategy to enhance performance. frontiersin.org The specific architecture of monomers like this compound can influence this phase separation, potentially leading to improved ionic conductivity and durability. rsc.org

Supramolecular Assembly and Self-Organization of Aminomethylphenol Systems

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. nih.govnews-medical.net This bottom-up approach is a powerful tool for creating complex functional materials.

Aminomethylphenol derivatives are well-suited for supramolecular assembly. The phenolic hydroxyl group is an excellent hydrogen bond donor, while the amine group can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions. mdpi.com These multiple non-covalent interactions can guide the self-organization of this compound molecules into various architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The interplay between hydrogen bonding and π-π stacking can lead to the formation of hierarchical structures. mdpi.com The specific nature of the resulting supramolecular assembly will depend on factors such as the substitution pattern on the phenol ring, the nature of the amine substituent (in this case, a propyl group), and the surrounding environment (e.g., solvent, temperature). Such organized systems are of interest for developing materials with anisotropic properties, molecular recognition capabilities, and applications in crystal engineering and functional organic materials. dokumen.pubrsc.org

Corrosion Inhibition Studies of Aminomethylphenol-Derived Compounds

Corrosion is a major issue for metallic materials, and the use of organic inhibitors is a common and effective prevention strategy. ajchem-a.com Effective corrosion inhibitors are typically organic compounds that can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.net

Compounds derived from aminomethylphenols have shown potential as corrosion inhibitors for metals like steel in acidic media. researchgate.net The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic ring. ajchem-a.com These electrons can be donated to the vacant d-orbitals of the metal, forming a coordinate bond. Additionally, electrostatic interactions can occur between the protonated amine (in acidic solution) and the charged metal surface.

The adsorption process can be described by various isotherm models, which relate the concentration of the inhibitor in the solution to the extent of surface coverage (θ). researchgate.netijstr.org The Langmuir adsorption isotherm is frequently used to model the adsorption of corrosion inhibitors. ohio.eduresearchgate.net This model assumes that a monolayer of inhibitor molecules forms on the metal surface at a fixed number of identical and energetically equivalent adsorption sites. bohrium.comacademicjournals.org The degree of surface coverage (θ) can be calculated from experimental data, such as electrochemical measurements. A plot of C/θ versus C (where C is the inhibitor concentration) should yield a straight line if the Langmuir isotherm is applicable, allowing for the determination of the adsorption equilibrium constant (K_ads). ijstr.org The value of K_ads provides insight into the strength of the interaction between the inhibitor and the metal surface. A high value of K_ads indicates strong adsorption and, consequently, better inhibition efficiency.

Corrosion Inhibition Data for an Aminomethylphenol Derivative on C-steel in 1.0 M HCl
Inhibitor Concentration (mM)Corrosion Current Density (i_corr) (A/cm²)Inhibition Efficiency (IE%)Reference
0.01.43 x 10⁻⁴- bohrium.com
0.2-Reduced by ~41% (relative to blank) bohrium.com
2.00.91 x 10⁻⁴- bohrium.com

Note: The data in the table is based on a related aminomethylphenol compound and serves as an illustrative example of the type of data obtained in such studies. bohrium.com

The adsorption mechanism can be further elucidated by calculating the standard free energy of adsorption (ΔG°_ads). Negative values of ΔG°_ads indicate a spontaneous adsorption process. academicjournals.org The magnitude of ΔG°_ads can help distinguish between physisorption (involving electrostatic interactions) and chemisorption (involving covalent bond formation). researchgate.net

Electrochemical Characterization of Inhibitory Films on Metal Substrates

The efficacy of organic compounds like this compound as corrosion inhibitors is primarily due to their ability to adsorb onto a metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The integrity, stability, and protective properties of these films are extensively studied using electrochemical techniques, which measure the changes in the electrochemical behavior of the metal in the presence and absence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the formation and properties of inhibitor films. In a typical EIS experiment, a small amplitude AC signal is applied to the metal electrode over a range of frequencies. The resulting impedance data provides insight into the corrosion mechanism. Key parameters derived from EIS include:

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A significant increase in the Rct value in the presence of an inhibitor indicates the formation of an insulating layer that impedes the charge transfer process, thereby slowing down corrosion.

Double Layer Capacitance (Cdl): This value relates to the dielectric properties of the interface between the metal and the electrolyte. A decrease in Cdl upon addition of an inhibitor is often attributed to the displacement of water molecules and other ions from the metal surface by the organic inhibitor molecules, leading to a thicker and less permeable protective layer.

Potentiodynamic Polarization (PDP) is another critical technique used to evaluate inhibitor performance. It involves scanning the potential of the working electrode and measuring the resulting current density. From the polarization curves, parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. A lower icorr value in the presence of the inhibitor signifies reduced corrosion activity. The inhibition efficiency (%IE) can be calculated from both EIS and PDP data, providing a quantitative measure of the inhibitor's effectiveness. For instance, studies on structurally similar phenolic compounds demonstrate that they act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netbohrium.com

The adsorption behavior of the inhibitor on the metal surface, which governs the stability of the film, can be modeled using adsorption isotherms like the Langmuir isotherm. researchgate.net This analysis helps to understand the nature of the interaction between the inhibitor molecules and the metal surface.

Table 1: Representative Electrochemical Parameters for a Metal Substrate in an Acidic Medium With and Without a Phenolic Inhibitor This table is illustrative, based on typical data for analogous phenolic inhibitors, to demonstrate the expected effect of this compound.

Inhibitor ConcentrationRct (Ω·cm²)Cdl (μF·cm⁻²)icorr (μA·cm⁻²)Inhibition Efficiency (%IE)
Blank (0 mM) 503001000N/A
0.5 mM 45015011089.0%
1.0 mM 800906293.8%
2.0 mM 1200654195.9%

Functional Material Development and Utility as Building Blocks for Complex Architectures

In chemistry, a "building block" is a molecule that possesses reactive functional groups allowing it to be used in the modular assembly of more complex molecular architectures. researchgate.net this compound fits this description perfectly due to its reactive hydroxyl (-OH) and secondary amine (-NH-) groups. These sites allow it to serve as a monomer or precursor in the synthesis of various functional materials and polymers.

The synthesis of this compound is typically achieved via the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and a primary amine (in this case, propylamine). google.com This reaction is a cornerstone of organic synthesis for creating aminoalkyl phenols.

The resulting Mannich base is a versatile building block for several reasons:

Polymer Synthesis: The secondary amine and the phenolic hydroxyl group can both participate in polymerization reactions. For example, it can be used to synthesize polybenzoxazines, a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high mechanical strength. The synthesis involves the reaction of the phenolic building block with an aldehyde, leading to the formation of a benzoxazine (B1645224) ring, which then undergoes thermally induced ring-opening polymerization. rsc.orgscitepress.org

Supramolecular Architectures: The hydrogen-bonding capabilities of the -OH and -NH groups enable the self-assembly of these molecules into ordered, complex supramolecular structures.

Chemical Modification: The functional groups can be further modified to introduce other functionalities, tailoring the properties of the final material. For instance, the amine group can be quaternized to create cationic polymers, or the hydroxyl group can be esterified to attach different side chains.

The use of such bifunctional building blocks is fundamental to creating materials with specific, pre-designed properties for a wide range of applications, from advanced coatings to electronic materials.

Coordination Chemistry Research of 4 Propylamino Methyl Phenol Analogues

Ligand Design and Synthesis for Metal Complexation

The design of ligands based on the 4-[(Propylamino)methyl]phenol framework allows for the systematic tuning of the electronic and steric properties of the resulting metal complexes. The synthesis of these ligands and their analogues, particularly Schiff base derivatives, is often achieved through a straightforward condensation reaction between an appropriate aminophenol derivative and an aldehyde or ketone. nih.govekb.eg This modular approach enables the introduction of various substituents on both the phenol (B47542) and amine moieties, thereby influencing the coordination environment around the metal center. nih.govekb.eg

A common synthetic route involves the reaction of a substituted salicylaldehyde (B1680747) with a primary or secondary amine. ekb.eg For instance, Schiff base ligands can be prepared by condensing methanolic solutions of an aldehyde and an amine in equimolar ratios, often under reflux. nih.gov The resulting ligand can then be isolated, purified by recrystallization, and characterized by spectroscopic methods before being used in complexation reactions. nih.gov

The complexation with a metal ion is typically carried out by reacting the ligand with a suitable metal salt, such as a chloride or sulfate (B86663) salt of a transition metal, in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govsysrevpharm.org The reaction mixture is often refluxed for several hours to ensure the completion of the complexation reaction. nih.gov The resulting metal complex can then be precipitated, filtered, washed, and dried. nih.govsysrevpharm.org The stoichiometry of the final complex, whether mononuclear or polynuclear, can be influenced by the metal-to-ligand ratio used in the synthesis, as well as the nature of the ligand and the metal ion. exlibrisgroup.com

Spectroscopic Characterization of Metal-Aminomethylphenol Complexes

The structural elucidation of metal complexes with aminomethylphenol-type ligands relies heavily on various spectroscopic techniques, primarily FT-IR and UV-Vis spectroscopy. These methods provide valuable insights into the coordination mode of the ligand and the geometry of the metal center.

FT-IR Spectroscopy: Infrared spectroscopy is instrumental in determining how the ligand coordinates to the metal ion. The disappearance of the broad ν(OH) band of the phenolic group and a shift in the ν(C-O) stretching frequency in the complex's spectrum compared to the free ligand indicate the deprotonation and coordination of the phenolic oxygen to the metal ion. mdpi.com Furthermore, a shift in the ν(C=N) stretching frequency of the azomethine group in Schiff base ligands upon complexation confirms the coordination of the imine nitrogen to the metal center. nih.gov The presence of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and the coordination geometry around the metal ion. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. mdpi.com The position and intensity of the d-d transition bands are particularly sensitive to the geometry of the metal complex, allowing for the assignment of, for example, a distorted octahedral or square planar geometry. mdpi.comresearchgate.net

Table 1: Representative Spectroscopic Data for Metal Complexes with Aminomethylphenol Analogues

ComplexFT-IR (cm⁻¹) ν(C=N)UV-Vis λₘₐₓ (nm)Assigned GeometryReference
[Cu(C₁₈H₁₆N₃O₂)(H₂O)₂]ClShifted685 (14600 cm⁻¹)Pentacoordinated (C₂ᵥ) mdpi.com
Ni(trien)(phen)₂-338, 545, 880Distorted Octahedral researchgate.net
[Co(II) complex with 2-hydroxy acetophenone-nicotinamide Schiff base]1635 (from 1618 in ligand)-- nih.gov

Electrochemical Behavior of Metal Complexes

The redox properties of metal complexes with aminomethylphenol-based ligands are often investigated using cyclic voltammetry (CV). This technique provides information on the oxidation and reduction potentials of the metal center and can shed light on the electronic influence of the ligand on the metal ion. The electrochemical behavior of these complexes is crucial for their potential applications in areas such as catalysis and sensing.

Studies on nickel(II) and copper(II) complexes with related ligands have revealed both reversible and irreversible redox processes. For instance, some nickel(II) complexes exhibit quasi-reversible one-electron oxidation and reduction waves, which can be attributed to the Ni(II)/Ni(III) and Ni(II)/Ni(I) redox couples, respectively. rsc.org The redox potentials are influenced by the specific structure of the ligand and the coordination environment of the nickel ion. rsc.org Similarly, cyclic voltammograms of some copper(II) complexes have shown quasi-reversible reduction peaks corresponding to the Cu(II)/Cu(I) couple. exlibrisgroup.com The electrochemical data can be correlated with the catalytic activity of the complexes, where the reduction potential can influence the efficiency of catalytic reactions. rsc.org

Table 2: Electrochemical Data for Metal Complexes with Aminomethylphenol Analogues

ComplexRedox ProcessE₁/₂ or Eₚ (V vs. Fc⁺/Fc)SolventReference
Nickel(II) complex with aminophenol-appended thiosemicarbazone ligandReversible one-electron oxidation0.26Tetrahydrofuran rsc.org
Nickel(II) complex with aminophenol-appended thiosemicarbazone ligandReversible one-electron reduction-1.55Tetrahydrofuran rsc.org
Copper(II) complex [CuL³(HOCH₃)ClO₄]Quasi-reversible reduction-0.60Acetonitrile (B52724) rsc.org

Catalytic Applications of Metal-Aminomethylphenol Coordination Complexes

Coordination complexes of metals with aminomethylphenol-type ligands have shown significant promise as catalysts in a variety of organic transformations, particularly in oxidation reactions. The ability of the ligand framework to stabilize different oxidation states of the metal center is a key factor in their catalytic activity.

These complexes have been successfully employed as catalysts for the aerobic oxidation of various substrates. For example, cobalt(II) complexes with aminophenol-derived ligands have been shown to catalyze the aerobic oxidative cyclization of 2-amino-4,6-di-tert-butylphenol (B167885). nih.gov Manganese(III) complexes with Schiff base ligands derived from substituted salicylaldehydes have demonstrated catalytic activity in the aerobic oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol. nih.gov The mechanism of these reactions is often proposed to involve the formation of a complex-substrate adduct, followed by an intramolecular electron transfer. nih.gov

Furthermore, copper(II) complexes with multidentate ligands incorporating a phenol moiety have been investigated as catalysts for the direct hydroxylation of benzene (B151609) to phenol using hydrogen peroxide as the oxidant. rsc.orgresearchgate.net The catalytic efficiency has been correlated with the electrochemical properties of the complexes, with a more negative reduction potential leading to higher conversion rates. rsc.org The catalytic cycle is often suggested to proceed through a radical-based mechanism. rsc.org

Table 3: Catalytic Applications of Metal-Aminomethylphenol Analogue Complexes

CatalystReactionSubstrateProductOxidantReference
Cobalt(II) complex with 2-amino-4,6-di-tert-butylphenol ligandAerobic oxidative cyclization2-amino-4,6-di-tert-butylphenol and tert-butylisonitrileOxidized cyclized productO₂ nih.gov
Manganese(III) Schiff base complexAerobic oxidationo-aminophenol2-aminophenoxazin-3-oneO₂ nih.gov
Copper(II) complex [CuL³(HOCH₃)ClO₄]Direct hydroxylationBenzenePhenolH₂O₂ rsc.org

Advanced Analytical Methodologies for Research Oriented Characterization and Detection

Electrochemical Sensor Development for Phenolic Compounds and Derivatives

Electrochemical sensors are recognized as powerful tools for the detection of phenolic compounds due to their high sensitivity, rapid response time, and cost-effectiveness. mdpi.comirispublishers.com The fundamental principle involves the electrochemical oxidation of the phenolic hydroxyl group at the surface of a specially designed electrode. For 4-[(Propylamino)methyl]phenol, this oxidation would occur on the phenol (B47542) moiety. The development of these sensors often focuses on modifying the electrode surface to enhance catalytic activity, increase the electron transfer rate, and lower the detection limits. mdpi.commdpi.com

Voltammetric techniques, particularly Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are widely used. researchgate.netosti.gov CV is employed to study the redox processes and understand the reaction mechanism at the electrode surface, while DPV is often used for quantitative analysis due to its enhanced sensitivity and ability to minimize background currents. nih.govcas.cz The pH of the supporting electrolyte is a critical parameter, as it affects the proton-coupled electron transfer of the phenolic group. nih.gov

The performance of an electrochemical sensor is heavily dependent on the electrode material. Glassy carbon electrodes (GCE) are common, often modified with nanomaterials to improve performance. rsc.orgcas.cn Modifications can include multi-walled carbon nanotubes (MWCNTs), metallic nanoparticles (e.g., gold, iron oxide), and conductive polymers, which increase the electrode's active surface area and catalytic properties. mdpi.commdpi.comnih.gov These modifications lead to a significant enhancement in the electrochemical response, allowing for the detection of phenolic compounds at very low concentrations. mdpi.commdpi.com For instance, a laser-induced carbon electrode modified with a multi-walled carbon nanotube polyaniline composite (LIC/MWCNT-PANI) demonstrated a detection limit as low as 0.006 µM for 4-Aminophenol. nih.gov

Table 1: Performance of Various Electrochemical Sensors for Phenolic Compound Detection This table presents data for related phenolic compounds to illustrate typical sensor performance.

Analyte Electrode Modification Voltammetric Technique Linear Range (µM) Limit of Detection (LOD) (µM) Source(s)
4-Aminophenol (4-AP) MWCNT-PANI on Laser Induced Carbon Differential Pulse Voltammetry (DPV) 0.1 - 55 0.006 nih.gov
4-Chlorophenol (4-CP) Gold Nanoparticles on MWCNTs/GCE Differential Pulse Voltammetry (DPV) 0.3 - 400 0.11 rsc.org
2,4-Dichlorophenol Carbon Dots-Chitosan/GCE Differential Pulse Voltammetry (DPV) 0.04 - 8.0 0.01 researchgate.net
Hydroquinone & Catechol Co₃O₄ on Glassy Carbon Electrode (GCE) Differential Pulse Voltammetry (DPV) 1 - 500 0.1 mdpi.com
Sinapic Acid Fe₃O₄ Nanoparticles on Carbon Paste Electrode Differential Pulse Voltammetry (DPV) 0.3 - 13.0 Not specified mdpi.com
4-chloro-3-methylphenol Glassy Carbon Electrode (GCE) Differential Pulse Voltammetry (DPV) 0.8 - 70 0.2 osti.gov

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic methods are indispensable for separating this compound from impurities and quantifying it in complex research samples. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of phenolic compounds. embrapa.br Reversed-phase HPLC (RP-HPLC) is typically the mode of choice, utilizing a nonpolar stationary phase (like C18 or Phenyl-Hexyl) and a polar mobile phase. embrapa.brresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. For this compound, the mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for retention and sharp peak shape. epa.govresearchgate.net

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information about the analyte's absorbance spectrum, aiding in peak identification. embrapa.brnkust.edu.tw For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (HPLC-MS). uvigo.es This provides molecular weight and structural information, confirming the identity of the eluted compound. uvigo.es Pre-column or post-column derivatization can also be employed to enhance the detectability of phenols that have poor chromophores. nkust.edu.twscirp.org

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile phenolic compounds. matec-conferences.org Due to the low volatility of many phenols, derivatization is often required to convert them into more volatile and thermally stable forms. epa.gov Reagents like pentafluorobenzyl bromide (PFBBr) can be used to derivatize the phenolic hydroxyl group. epa.gov The choice of the GC column is critical for achieving good separation; capillary columns with phases like DB-5 are common. nih.govepa.gov

Table 2: Exemplar Chromatographic Conditions for Phenolic Compound Analysis This table provides representative conditions used for analyzing related phenolic compounds.

Technique Column Mobile Phase / Carrier Gas Detection Method Application Example Source(s)
RP-HPLC Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm) Water/Acetonitrile/Methanol gradient DAD & Fluorescence Simultaneous determination of over 30 phenolic compounds in wine and cider. researchgate.net
RP-HPLC C18 (e.g., 150 x 4.6 mm, 5 µm) Acetonitrile and Phosphate Buffer UV-Vis Analysis of phenol and related compounds in water after derivatization. scirp.org
RP-HPLC Tracer Spherisorb 5ODS2 (250 mm × 4.6 mm) Acetonitrile–water (73:27, v/v) UV-DAD (292 nm) Analysis of phenols in pharmaceuticals after pre-column derivatization. nkust.edu.tw
U-HPLC Hypersil GOLD (100 x 2.1 mm, 1.9 µm) Water/Methanol with 0.1% Acetic Acid UV Diode Array Rapid analysis of priority phenolic pollutants in water. lcms.cz
GC-MS Capillary Column (e.g., DB-5) Helium Mass Spectrometry (Selected-Ion Mode) Separation and quantification of phenolic compounds in cigarette smoke. nih.gov
GC-FID/ECD DB-5 or DB-1701 Helium/Nitrogen FID or ECD Analysis of underivatized or derivatized phenols in solid waste extracts. epa.gov

Spectroscopic Detection Methods for Purity Assessment and Identity Confirmation in Research Samples

Spectroscopic techniques are fundamental for the structural elucidation and purity verification of synthesized research compounds like this compound. The main methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for unambiguous structure determination. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, ¹H NMR would show distinct signals for the aromatic protons on the phenol ring, the methylene (B1212753) protons of the propylamino and methyl groups, and the methyl protons of the propyl group. The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal neighboring protons. ¹³C NMR would show characteristic chemical shifts for the aromatic carbons, the aliphatic carbons of the propylamino chain, and the benzylic methylene carbon.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands. A broad O-H stretching band for the phenolic hydroxyl group would be expected around 3200-3600 cm⁻¹. N-H stretching for the secondary amine would appear in a similar region. C-H stretching bands for the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. nih.gov When analyzed by MS, this compound would produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, generated by the breakdown of the molecule in the mass spectrometer, offers clues about its structure. Characteristic fragments would likely result from the cleavage of the benzylic C-N bond and fragmentation of the propylamino side chain.

Table 3: Predicted Spectroscopic Data for this compound This table is predictive and based on typical values for similar functional groups.

Spectroscopic Technique Feature Predicted Chemical Shift / Wavenumber / m/z Interpretation Source(s)
¹H NMR Aromatic protons δ 6.7-7.2 ppm Protons on the disubstituted benzene (B151609) ring.
Phenolic OH δ 4.5-8.0 ppm (broad) Hydroxyl proton; shift is concentration and solvent dependent.
Benzylic CH₂ δ ~3.7 ppm Methylene group attached to the aromatic ring and nitrogen.
Amine NH δ 1.0-3.0 ppm (broad) Amine proton; shift is variable.
Propyl CH₂CH₂CH₃ δ 0.9-2.6 ppm Protons of the n-propyl group.
¹³C NMR Aromatic carbons δ 115-160 ppm Carbons of the phenol ring. nih.gov
Benzylic CH₂ δ ~50-60 ppm Methylene carbon adjacent to the ring and nitrogen. nih.gov
Propyl carbons δ ~11-50 ppm Carbons of the n-propyl group. nih.gov
IR Spectroscopy O-H stretch (phenol) 3200-3600 cm⁻¹ (broad) Phenolic hydroxyl group. researchgate.net
N-H stretch (amine) 3300-3500 cm⁻¹ (sharp/moderate) Secondary amine group. researchgate.net
C-H stretch (aromatic) 3000-3100 cm⁻¹ C-H bonds on the benzene ring. researchgate.net
C-H stretch (aliphatic) 2850-2960 cm⁻¹ C-H bonds of the propyl and methylene groups. researchgate.net
C=C stretch (aromatic) 1450-1600 cm⁻¹ Aromatic ring skeletal vibrations. researchgate.net
Mass Spectrometry Molecular Ion [M]⁺ Calculated: 179.13 Molecular weight of the compound. nih.gov
Major Fragments e.g., loss of propyl group, benzylic cleavage Structural fragments confirming connectivity. nih.gov

Conclusion and Future Research Directions in 4 Propylamino Methyl Phenol Chemistry

Synthesis of Key Academic Contributions and Research Insights

The primary route for the synthesis of 4-[(Propylamino)methyl]phenol and related compounds is the Mannich reaction. alljournals.cn This well-established, one-pot, three-component condensation involves a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. In the case of this compound, the reactants are phenol, formaldehyde, and propylamine (B44156). The reaction proceeds via the formation of an iminium ion from formaldehyde and propylamine, which then acts as an electrophile, attacking the electron-rich aromatic ring of the phenol. scitepress.org The ortho and para positions of the phenol are activated, and while a mixture of isomers is possible, the para-substituted product is a significant component.

Studies on the Mannich reaction involving various phenols and amines have provided insights into the reaction kinetics and mechanisms. For instance, research on the reaction of 3-pentadecylphenol (B1217947) with di-n-propylamine and formaldehyde highlighted the influence of reactant concentrations, temperature, and pH on the reaction rate. alljournals.cn Such studies are crucial for optimizing the synthesis of specific aminomethylated phenols like this compound.

The chemical space around this compound includes its parent compound, 4-hydroxybenzylamine, and its derivatives. 4-Hydroxybenzylamine is recognized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comcymitquimica.com Its utility in developing drugs targeting neurological disorders and its antioxidant properties are of particular note. chemimpex.com Research into N-benzyl-4-hydroxybenzylamine derivatives has shown their ability to form cyclic dimers through hydrogen bonding, which can influence their reactivity with formaldehyde to form macrocyclic structures. researchgate.netresearchgate.net These insights into the behavior of closely related molecules provide a foundational understanding of the potential chemical properties and reactivity of this compound.

Identification of Unaddressed Research Questions and Emerging Areas for Future Exploration

Despite the foundational knowledge from related compounds, a significant number of research questions specific to this compound remain unanswered. A primary area for future exploration is the detailed characterization and quantification of its physicochemical properties.

Unaddressed Research Questions:

Detailed Synthetic Optimization: While the Mannich reaction is the presumed synthetic route, a systematic study to optimize the yield and selectivity for this compound has not been reported. Investigating the effects of various catalysts, solvents, and temperature profiles could lead to a more efficient synthesis.

Comprehensive Spectroscopic and Structural Analysis: A complete spectroscopic profile (NMR, IR, MS, UV-Vis) and single-crystal X-ray diffraction analysis of this compound are needed to definitively establish its structure and conformation in the solid state.

Chemical Reactivity Profile: A thorough investigation of its reactivity, including oxidation to the corresponding quinone-methide or benzoxazine (B1645224), N-alkylation, N-acylation, and reactions at the phenolic hydroxyl group, would expand its synthetic utility.

Structure-Activity Relationship (SAR) Studies: As a member of the aminophenol class, it is a candidate for SAR studies. Research on other aminophenols has explored their potential as enzyme inhibitors or antioxidants. tandfonline.com Systematic modification of the propyl group and substitution on the phenolic ring could elucidate key structural features for biological activity.

Emerging Areas for Future Exploration:

Medicinal Chemistry: Given that derivatives of 4-hydroxybenzamide (B152061) are being explored for antimicrobial and psychiatric therapeutic applications, and other aminophenols are investigated as acetylcholinesterase inhibitors, this compound could serve as a scaffold for new therapeutic agents. tandfonline.com

Coordination Chemistry: The presence of both a phenolic oxygen and an amino nitrogen makes this compound a potential bidentate ligand for metal ions. The synthesis and characterization of its metal complexes could lead to new catalysts or materials with interesting magnetic or electronic properties. researchgate.netijcce.ac.ir

Polymer and Materials Science: Phenol-formaldehyde resins are a cornerstone of the polymer industry. researchgate.nettamu.edu The incorporation of this compound as a monomer could introduce new functionalities into phenolic resins, potentially altering their thermal stability, solubility, or curing characteristics.

Potential for Interdisciplinary Research Collaborations and Novel Applications

The exploration of this compound's full potential necessitates collaboration across various scientific disciplines.

Chemistry and Biology: Joint efforts between synthetic chemists and biochemists could screen this compound and its derivatives for biological activity. This could involve assays for enzyme inhibition, antioxidant capacity, and antimicrobial efficacy. epa.govftstjournal.com

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists could explore the use of this compound in the development of novel polymers, resins, or functional materials. Its structure suggests potential as a curing agent, a monomer for polybenzoxazines, or a building block for porous organic frameworks.

Computational and Experimental Chemistry: Computational chemists can model the properties and reactivity of this compound, guiding experimental efforts. researchgate.netijcce.ac.ir DFT calculations could predict spectroscopic signatures, reaction pathways, and potential biological interactions, saving significant laboratory time and resources.

Potential Novel Applications:

Antioxidants: The phenolic moiety suggests inherent antioxidant properties, which could be exploited in industrial applications such as fuel stabilizers or in consumer products, provided a favorable safety profile is established.

Corrosion Inhibitors: Aminophenol derivatives have been investigated as corrosion inhibitors for metals. The ability of this compound to coordinate to metal surfaces could make it a candidate for this application.

Precursor for Fine Chemicals: Through further chemical modification, it could serve as a precursor for more complex molecules with applications in the pharmaceutical, agrochemical, or dye industries.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[(Propylamino)methyl]phenol in laboratory settings?

  • Methodological Answer :

  • Use impermeable gloves (e.g., butyl rubber) compliant with EN374 standards to prevent skin contact .
  • Wear safety goggles to protect against ocular exposure and avoid inhalation by working in a well-ventilated area (no specific respiratory protection required under normal conditions) .
  • Store separately from food, beverages, and incompatible reagents. Immediately remove contaminated clothing and wash hands post-handling .

Q. How can researchers synthesize this compound, and what factors influence yield?

  • Methodological Answer :

  • Synthetic routes :
  • Mannich reaction : React phenol with formaldehyde and propylamine under controlled pH (acidic or basic conditions). Optimize temperature (e.g., 60–80°C) and stoichiometry (1:1:1 molar ratio) to minimize side products .
  • Reductive amination : Use a palladium catalyst to reduce intermediate Schiff bases derived from 4-formylphenol and propylamine .
  • Yield factors : Monitor reaction time, solvent polarity (e.g., ethanol vs. DMF), and purification methods (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the propylamino-methyl group’s integration and chemical shifts (e.g., δ ~2.5–3.5 ppm for N–CH2_2) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C10_{10}H15_{15}NO = 165.23 g/mol) and fragmentation patterns .
  • IR spectroscopy : Identify O–H (3200–3600 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate electron density maps, focusing on the phenolic –OH and amino group’s nucleophilic sites .
  • Simulate interaction energies with metal catalysts (e.g., Pd or Cu) to design selective coupling reactions .
  • Validate models against experimental kinetic data (e.g., rate constants for oxidation or alkylation) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Statistical analysis : Apply multivariate regression (e.g., ANOVA) to isolate variables like substituent position or solvent polarity in bioactivity assays .
  • Meta-analysis : Cross-reference data from HPV chemical assessments (EPA guidelines) and peer-reviewed pharmacological studies to identify outliers .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., IC50_{50} measurements in cell lines) to confirm dose-dependent trends .

Q. How does the compound’s structure influence its stability under varying pH conditions?

  • Methodological Answer :

  • Conduct pH-dependent stability studies :
  • Use HPLC to track degradation products at pH 2–12 over 24 hours.
  • Identify vulnerable bonds (e.g., N–CH2_2 or phenolic O–H) via LC-MS/MS .
  • Resonance analysis : The phenolic –OH’s acidity (pKa ~10) and the propylamino group’s basicity (pKa ~9–10) create pH-sensitive tautomerization, affecting solubility and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.